methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 500201-43-4
VCID: VC21489308
InChI: InChI=1S/C16H18N4O6S2/c1-10-9-13(19-26-10)20-28(23,24)12-5-3-11(4-6-12)17-16(27)18-14(21)7-8-15(22)25-2/h3-6,9H,7-8H2,1-2H3,(H,19,20)(H2,17,18,21,27)
SMILES: CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC
Molecular Formula: C16H18N4O6S2
Molecular Weight: 426.5g/mol

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate

CAS No.: 500201-43-4

Cat. No.: VC21489308

Molecular Formula: C16H18N4O6S2

Molecular Weight: 426.5g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate - 500201-43-4

Specification

CAS No. 500201-43-4
Molecular Formula C16H18N4O6S2
Molecular Weight 426.5g/mol
IUPAC Name methyl 4-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioylamino]-4-oxobutanoate
Standard InChI InChI=1S/C16H18N4O6S2/c1-10-9-13(19-26-10)20-28(23,24)12-5-3-11(4-6-12)17-16(27)18-14(21)7-8-15(22)25-2/h3-6,9H,7-8H2,1-2H3,(H,19,20)(H2,17,18,21,27)
Standard InChI Key AHRYXPGDYBPRAK-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC
Canonical SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is a multi-functional organic compound with several key structural components. The molecule contains an isoxazole ring (5-methyl-1,2-oxazole-3-yl), a sulfonamide group, a carbamothioyl linkage, and a methyl ester terminal group.

Basic Information and Identifiers

The compound's essential chemical information is summarized in Table 1:

ParameterValue
CAS Number500201-43-4
Molecular FormulaC16H18N4O6S2
Molecular Weight426.5 g/mol
SMILES NotationCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC
InChIInChI=1S/C16H18N4O6S2/c1-10-9-13(19-26-10)20-28(23,24)12-5-3-11(4-6-12)17-16(27)18-14(21)7-8-15(22)25-2/h3-6,9H,7-8H2,1-2H3,(H,19,20)(H2,17,18,21,27)

Table 1: Chemical Identifiers of Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate

Structural Components Analysis

The compound's structure can be analyzed by breaking it down into its constituent functional groups:

  • Isoxazole Ring: The 5-methyl-1,2-oxazol-3-yl moiety constitutes a five-membered heterocyclic ring containing oxygen and nitrogen atoms with a methyl group at the 5-position. Isoxazole rings are known for their biological activities and are common in pharmaceutical compounds .

  • Sulfonamide Group: The sulfonamide linkage (-SO₂NH-) connects the isoxazole ring to the phenyl group. Sulfonamides are well-known for their medicinal properties, particularly as antibacterial agents.

  • Carbamothioyl Group: The carbamothioyl (-NC(=S)N-) functionality contains a thiocarbonyl bond, which often contributes to various biological activities including enzyme inhibition.

  • Oxobutanoate Chain: The 4-oxobutanoate component terminates with a methyl ester. This structural element contains a ketone and an ester functional group, allowing for various chemical transformations.

Physical and Chemical Properties

While specific experimental data for this compound is limited in the available search results, general properties can be inferred based on its structural components.

Physical Properties

The physical state of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is likely a crystalline solid at room temperature, based on its molecular weight and the presence of multiple aromatic and polar functional groups. The compound's relatively high molecular weight (426.5 g/mol) suggests it would have a high melting point, typical of complex organic compounds with extensive hydrogen bonding capabilities.

Chemical Reactivity

The compound contains several reactive functional groups that can participate in different chemical transformations:

  • Ester Group: The methyl ester terminus can undergo hydrolysis, transesterification, and aminolysis reactions.

  • Ketone Group: The ketone functionality in the oxobutanoate chain can participate in nucleophilic addition reactions, including reduction to alcohols and condensation reactions.

  • Thiocarbonyl Group: The C=S bond in the carbamothioyl group is less stable than a carbonyl and can undergo various transformations, including desulfurization.

  • Sulfonamide Group: The sulfonamide linkage is relatively stable under physiological conditions but can be cleaved under strong acidic or basic conditions.

Solubility Considerations

Based on the structural features of related compounds, methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is likely to be:

  • Poorly soluble in water due to its size and hydrophobic components

  • Moderately to highly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols

  • Sparingly soluble in less polar solvents like ethyl acetate or dichloromethane

  • Nearly insoluble in non-polar solvents like hexanes

Structural Analogues and Comparative Analysis

Several structurally related compounds can provide insights into the potential properties and applications of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate.

Phenethyl Ester Analogue

As mentioned earlier, 2-phenylethyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate (STL064977) is a close structural analogue, differing only in the ester group . The presence of the phenethyl group would likely confer greater lipophilicity compared to the methyl ester, potentially affecting membrane permeability and pharmacokinetic properties.

Dinitrobenzamide Derivatives

N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,5-dinitrobenzamide represents another structural relative, sharing the isoxazole-sulfonamide-carbamothioyl backbone but differing in the terminal group, where the oxobutanoate is replaced with a dinitrobenzamide moiety. The dinitro groups would significantly alter the electronic properties of the molecule, potentially enhancing its reactivity or affinity for specific biological targets.

Comparative Reactivity Profile

Table 2 compares predicted reactivity profiles of the target compound with structurally related molecules:

Table 2: Predicted comparative reactivity profiles of structurally related compounds

Current Research and Future Perspectives

Research Gap Analysis

The available literature on methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate reveals several research gaps that present opportunities for future investigation:

  • Comprehensive Physical Property Characterization: Experimental determination of solubility, partition coefficients, and spectroscopic data.

  • Biological Activity Screening: Systematic evaluation of enzyme inhibition, receptor binding, and cellular effects.

  • Structure-Activity Relationship Studies: Synthesis and testing of structural analogues to identify key pharmacophores.

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